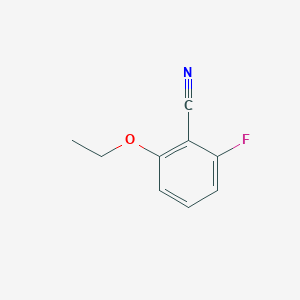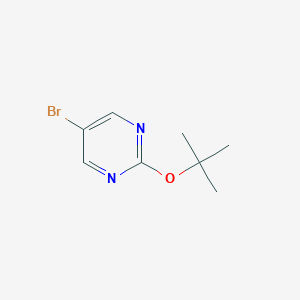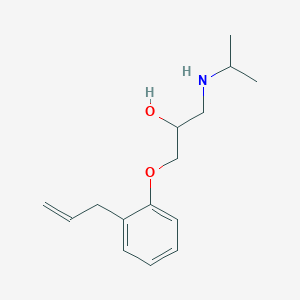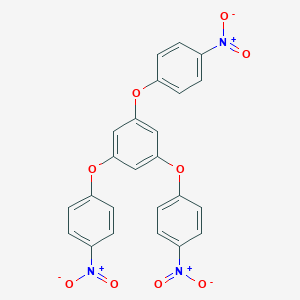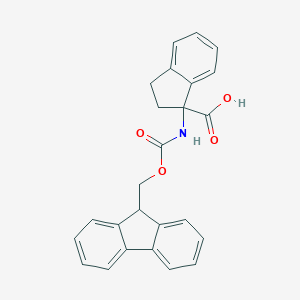
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
Vue d'ensemble
Description
The compound belongs to a class of N-(fluorenyl-9-methoxycarbonyl) amino acids, known for their broad spectrum of antiinflammatory activity. This class of compounds has been studied for their potential therapeutic applications in inflammatory diseases due to their ability to inhibit T-lymphocyte activation and leukocyte infiltration, which are responsible for inflammatory reactions (Weitzberg et al., 1991).
Synthesis Analysis
The synthesis of related compounds involves solid-phase synthesis techniques using 9-fluorenylmethoxycarbonyl (Fmoc) amino acids as starting materials. The methodology has been enhanced over time with various solid supports, linkages, side chain protecting groups, and an increased understanding of solvation conditions, contributing to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 9H-fluoren-9-one derivatives, has been determined using X-ray diffractometric data, revealing planar molecular structures with mutual inclinations between benzene rings. This planarity is significant for the compound's interactions and reactivity (Johnson & Jones, 1986).
Chemical Reactions and Properties
Chemical reactions involving fluorenylmethoxycarbonyl-protected amino acids typically include the formation of Schiff bases, decarboxylative arylation, and photocatalytic reactions for the synthesis of benzylic amines and ethers from α-amino acids or α-oxy carboxylic acids (Chen, Lu, & Wang, 2019).
Physical Properties Analysis
The physical properties of related fluorenylmethoxycarbonyl amino acids and their derivatives have been studied, emphasizing the preferred conformations and modes of self-association. These studies reveal complex schemes of intermolecular hydrogen bonding in the solid state, contributing to the compound's stability and reactivity (Valle, Bonora, & Toniolo, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's structure, particularly the presence of the fluorenylmethoxycarbonyl group. This group facilitates various chemical reactions, including the synthesis of oligomers and Schiff bases, highlighting the compound's versatility in synthetic applications (Gregar & Gervay-Hague, 2004).
Applications De Recherche Scientifique
Biochemical and Medicinal Applications
Biocatalyst Inhibition and Plant Growth Enhancement : Carboxylic acids, such as the one mentioned, are explored for their potential in biocatalyst inhibition and their effects on microbial growth. This exploration includes understanding their impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are crucial for fermentative production of biorenewable chemicals. Research has also delved into how these acids, through interaction with bacteria possessing ACC-deaminase, can promote plant growth and reduce susceptibility to stress, presenting a significant avenue for agricultural biotechnology advancements (Jarboe et al., 2013).
Drug Synthesis and Bioisosteres : The structurally versatile nature of carboxylic acids, including the compound , makes them essential in the synthesis of various drugs and bioisosteres. Bioisosteres are compounds where certain atoms or groups are replaced with other atoms or groups resulting in a similar biological effect. This substitution can enhance the drug's properties, such as improving bioavailability or reducing toxicity, making these acids highly valuable in medicinal chemistry (Horgan & O’ Sullivan, 2021).
Organic and Supramolecular Chemistry
Synthetic Applications : Carboxylic acids are pivotal in organic synthesis, serving as precursors for various functionalized molecules. For example, they are instrumental in the synthesis of indanones, which exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This versatility underscores the importance of carboxylic acids in developing new therapeutic agents and functional materials (Turek et al., 2017).
Functional Materials Development : Carboxylic acids are also explored for their applications in creating new materials, particularly in the context of sustainable and bio-based polymers. The conversion of biomass into valuable chemicals and materials, such as furan derivatives from carboxylic acids, represents a crucial area of research for developing next-generation polymers and functional materials with reduced environmental impact (Chernyshev et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydroindene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23(28)25(14-13-16-7-1-6-12-22(16)25)26-24(29)30-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVSMORCWJVCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369787 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
CAS RN |
214139-28-3 | |
| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





